Conduritol D
Overview
Description
Conduritol D is a versatile and essential compound in the dynamic compound realm, taking center stage in the research of metabolic disorders . It is a derivative of cyclohexene with four hydroxyl groups (OH) replacing hydrogen atoms on the four carbon atoms not adjacent to the double bond .
Synthesis Analysis
Conduritol D and its analogs have been synthesized from naphthalene via a combination of enzymatic and chemical methods to give oxygenated derivatives with high stereo- and regiocontrol . An efficient and facile general method for the synthesis of conduritol C analogs, taking advantage of an enantioselective biocatalysis process of monosubstituted benzenes, is also described .
Molecular Structure Analysis
Conduritol D contains a total of 20 bonds; 10 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 4 hydroxyl groups, and 4 secondary alcohols . The molecular formula is C6H10O4 .
Chemical Reactions Analysis
Conduritol D has been involved in various chemical reactions. For instance, syntheses of conduritols B-D and F and d-(+)-chiro- and neo-inositols from cyclohexenylsilane intermediates are described, and selective Peterson elimination reactions and Fleming-Tamao oxidations delivered the targeted cyclitol derivatives .
Scientific Research Applications
Therapeutics and Biochemistry
Conduritol and its analogs have been studied for their potential therapeutic applications . They are known to interact with glycosidases, a type of enzyme that hydrolyzes glycosidic bonds in complex sugars . These interactions have been explored for their potential therapeutic value .
Method of Application
The method of application involves the use of conduritol B-epoxide and cyclophellitol analogs to engage the β-glucosidase target in intact cells and zebrafish .
Results and Outcomes
The study provided insights into the interaction of these compounds with β-glucosidase, which could have implications for the development of therapeutic interventions .
Enzymatic Inhibition
Conduritol and its analogs have also been synthesized and tested for their ability to inhibit common glycosidases .
Method of Application
The compounds were synthesized from naphthalene using a combination of enzymatic and chemical methods . This process resulted in oxygenated derivatives with high stereo- and regiocontrol .
Results and Outcomes
The synthesized compounds were tested for their inhibitory effects on common glycosidases . The results of these tests could provide valuable information for the development of new therapeutic strategies .
Preparation of Cyclitols
Conduritols are useful precursors in the preparation of cyclitols such as myo-inositols phosphates and pseudo-sugars .
Method of Application
The method of application involves the use of conduritols as starting materials in the synthesis of cyclitols .
Results and Outcomes
The use of conduritols as precursors has enabled the synthesis of a variety of cyclitols, which play important roles in many cellular processes .
Synthesis of Conduritol D Derivatives
Conduritol D derivatives have been synthesized from aromatic compounds .
Method of Application
The method involves the microbial oxidation of aromatic compounds to produce cis-cyclohexa-3,5-diene-1,2-diols, which are then converted into 5-substituted conduritols D by catalytic osmylation .
Results and Outcomes
The method has been applied to the preparation of homochiral 5-deuteriated conduritol D .
Inhibition of Glycosidases
Conduritol epoxides and aminoconduritols act as inhibitors of glycosidases .
Method of Application
The method of application involves the use of conduritol epoxides and aminoconduritols to inhibit glycosidases .
Results and Outcomes
The inhibition of glycosidases by these compounds has been studied, and the results could have implications for the development of therapeutic interventions .
HIV Inhibition
Cyclophellitols, a type of conduritol, have proven to be potent inhibitors of human immunodeficiency virus (HIV) and glycosidases .
Method of Application
The method of application involves the use of cyclophellitols to inhibit HIV and glycosidases .
Results and Outcomes
The inhibition of HIV and glycosidases by cyclophellitols has been studied, and the results could have implications for the development of therapeutic interventions .
properties
IUPAC Name |
(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBQXAKGXQBHA-FBXFSONDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(C1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H]([C@@H]([C@@H]1O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454912 | |
Record name | Kondurite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,3S,4S)-cyclohex-5-ene-1,2,3,4-tetrol | |
CAS RN |
4782-75-6 | |
Record name | Kondurite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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